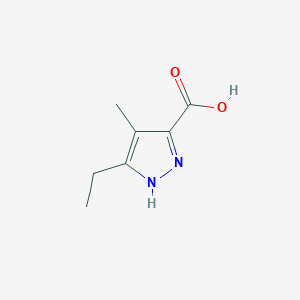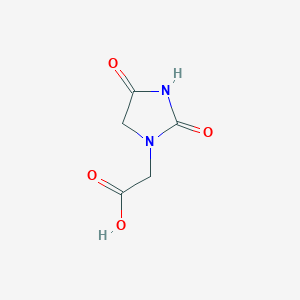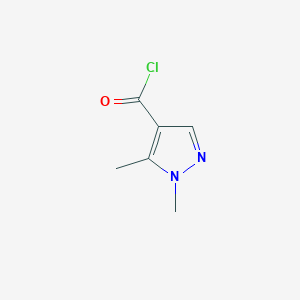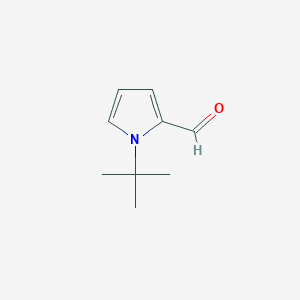
3-(N-Benzylaminocarbonyl)phenylboronsäure
Übersicht
Beschreibung
3-(N-Benzylaminocarbonyl)phenylboronic acid, commonly referred to as 3-BAPB, is an organic compound used in many scientific research applications. It is a boronic acid derivative that can be used for a variety of purposes, such as synthesis, catalysis, and biochemistry. 3-BAPB is a useful reagent for the synthesis of various compounds, including pharmaceuticals, and it can be used to study the mechanism of action of certain compounds. Additionally, 3-BAPB has been found to have biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Glucose-sensitive Hydrogele
3-(N-Benzylaminocarbonyl)phenylboronsäure: wird bei der Herstellung von glucose-sensitiven Hydrogelen verwendet. Diese Hydrogele wurden so konzipiert, dass sie auf Veränderungen des Glukosespiegels reagieren, wodurch sie sich als potenzielle Kandidaten für Insulin-Abgabesysteme in der Diabetes-Management . Die dynamischen kovalenten Bindungen innerhalb des Hydrogels ermöglichen eine kontrollierte Freisetzung von Blutzuckersenkern, wie z. B. Insulin, als Reaktion auf erhöhte Glukosespiegel.
Selbstheilende Polymere
Die Fähigkeit der Verbindung, dynamische kovalente Bindungen zu bilden, eignet sich auch für die Entwicklung von selbstheilenden Polymeren . Diese Materialien können sich nach einer Beschädigung selbst reparieren, was sehr nützlich ist, um die Lebensdauer verschiedener Produkte zu verlängern und Abfall zu reduzieren.
Arzneimittelforschung
Phenylboronsäuren, darunter This compound, sind für ihre Anwendungen in der Arzneimittelforschung bekannt. Sie können als Bausteine für die Synthese verschiedener pharmazeutischer Verbindungen.
Katalyse
Biomedizinische Schnittstellenanwendungen
Aufgrund seiner Biokompatibilität und funktionellen Gruppen kann This compound in biomedizinische Schnittstellen integriert werden. Dazu gehören Anwendungen wie Wundverbände, die eine Diffusionskontrolle und die Aufrechterhaltung einer konstanten Temperatur und Feuchtigkeit erfordern .
Nanotechnologie
Die Struktur der Verbindung ermöglicht die Herstellung von Nano- und Mikrogels, die sich aufgrund ihrer schnelleren Reaktion auf äußere Reize als effektiv in biomedizinischen Anwendungen erwiesen haben .
Chemische Modifikationen
Sensorik und Detektion
Phenylboronsäuren können so modifiziert werden, dass Sensoren für die Detektion verschiedener biologischer und chemischer Substanzen entstehen. Die Boronsäureeinheit interagiert mit Diolen und anderen funktionellen Gruppen, die bei der Gestaltung von selektiven Sensoren genutzt werden können.
Wirkmechanismus
Target of Action
Mode of Action
The compound contains a boronic acid moiety, which is known to form reversible covalent bonds with hydroxyl groups in biological targets. This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid . For instance, the compound’s stability and reactivity can be affected by factors such as pH and temperature. Furthermore, the presence of other molecules that can interact with the boronic acid moiety could influence the compound’s efficacy.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-(N-Benzylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The interaction between 3-(N-Benzylaminocarbonyl)phenylboronic acid and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further highlighting its versatility in biochemical research .
Cellular Effects
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(N-Benzylaminocarbonyl)phenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in cell signaling cascades. Furthermore, this compound has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 3-(N-Benzylaminocarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with target biomolecules. This compound can inhibit enzyme activity by binding to the active site of enzymes, such as serine proteases, and forming a covalent adduct with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to inhibition of enzyme activity. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through non-covalent interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable at room temperature, but its stability can be influenced by factors such as pH and temperature. Over time, 3-(N-Benzylaminocarbonyl)phenylboronic acid may undergo hydrolysis, leading to the formation of degradation products that can affect its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-(N-Benzylaminocarbonyl)phenylboronic acid in animal models vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At higher doses, 3-(N-Benzylaminocarbonyl)phenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
3-(N-Benzylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, including those related to enzyme inhibition and carbohydrate metabolism. This compound can interact with enzymes such as serine proteases and glycosidases, leading to alterations in metabolic flux and metabolite levels. Additionally, 3-(N-Benzylaminocarbonyl)phenylboronic acid can be metabolized by cellular enzymes, resulting in the formation of metabolites that can further influence its biochemical activity .
Transport and Distribution
The transport and distribution of 3-(N-Benzylaminocarbonyl)phenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 3-(N-Benzylaminocarbonyl)phenylboronic acid can interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biochemical effects and toxicity .
Subcellular Localization
The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid is influenced by its interactions with cellular proteins and organelles. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, through post-translational modifications and binding interactions. The subcellular localization of 3-(N-Benzylaminocarbonyl)phenylboronic acid can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Eigenschaften
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625470-96-4 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)
